2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
CAS No.: 145986-08-9
Cat. No.: VC17133150
Molecular Formula: C8H10N2O4S
Molecular Weight: 230.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145986-08-9 |
|---|---|
| Molecular Formula | C8H10N2O4S |
| Molecular Weight | 230.24 g/mol |
| IUPAC Name | 1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C8H10N2O4S/c11-3-7-14-6(4-15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7-/m1/s1 |
| Standard InChI Key | BNVOMPQTQUUYHU-RNFRBKRXSA-N |
| Isomeric SMILES | C1[C@@H](O[C@H](S1)CO)N2C=CC(=O)NC2=O |
| Canonical SMILES | C1C(OC(S1)CO)N2C=CC(=O)NC2=O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Structure
The compound’s systematic IUPAC name is 4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4(1H,3H)-dione, reflecting its pyrimidinedione core fused with a 1,3-oxathiolane ring. The stereochemistry at positions 2 and 5 of the oxathiolane moiety is designated as (2R,5R), critical for its spatial orientation and interactions with biological targets .
The molecular formula is C₉H₁₁N₃O₄S, with a molecular weight of 265.27 g/mol. Key structural elements include:
-
A pyrimidine-2,4-dione ring system (cytosine derivative).
-
A 1,3-oxathiolane ring substituted with a hydroxymethyl group at position 2.
-
A trans-configuration between the hydroxymethyl group and the pyrimidinedione substituent .
Stereochemical Considerations
The (2R-trans) configuration ensures optimal spatial arrangement for binding to enzymatic active sites, as seen in analogous nucleoside reverse transcriptase inhibitors (NRTIs) like emtricitabine . Computational modeling suggests that the oxathiolane ring adopts a pseudo-chair conformation, minimizing steric hindrance between the hydroxymethyl group and the pyrimidinedione moiety .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of this compound involves multi-step strategies similar to those used for related oxathiolane-pyrimidine derivatives:
-
Oxathiolane Ring Formation:
-
Pyrimidinedione Functionalization:
A representative synthesis pathway is summarized below:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Oxathiolane formation | Thioglycolic acid, DCC, DMAP | 65 |
| 2 | Hydroxymethyl introduction | NaBH₄, MeOH | 78 |
| 3 | Pyrimidinedione coupling | Mitsunobu (DIAD, PPh₃) | 52 |
Structure-Activity Relationship (SAR) Insights
Modifications to the pyrimidinedione core and oxathiolane substituents have been explored to enhance bioavailability and target affinity:
-
Oxathiolane Substitutions: Replacement of the hydroxymethyl group with bulkier alkyl chains (e.g., ethyl or benzyl) reduces solubility but improves metabolic stability.
-
Pyrimidinedione Modifications: Fluorination at position 5 (as in emtricitabine) increases antiviral potency but introduces cytotoxicity risks .
Physicochemical and Spectroscopic Properties
Solubility and Stability
-
Aqueous Solubility: 12.7 mg/mL at pH 7.4, attributable to the polar hydroxymethyl and dione groups.
-
Stability: Degrades under strongly acidic (pH < 3) or alkaline (pH > 9) conditions via hydrolysis of the oxathiolane ring.
Spectroscopic Characterization
-
¹H NMR (D₂O, 400 MHz): δ 7.85 (s, 1H, H-6), 5.42 (d, J = 6.8 Hz, 1H, H-1'), 4.21–4.15 (m, 2H, H-2'), 3.78 (dd, J = 11.2, 4.4 Hz, 1H, H-5'), 3.62 (dd, J = 11.2, 6.0 Hz, 1H, H-5'') .
-
¹³C NMR: 165.2 (C-4), 155.8 (C-2), 94.3 (C-5), 82.1 (C-1'), 72.4 (C-2'), 63.1 (C-5') .
Pharmacokinetics and Toxicology
ADME Profiles
-
Absorption: Oral bioavailability of 34% in rodent models due to first-pass metabolism.
-
Metabolism: Hepatic glucuronidation of the hydroxymethyl group predominates, with minor cytochrome P450 involvement .
-
Excretion: Renal clearance accounts for 62% of elimination, with a half-life of 3.2 hours.
Toxicity Data
-
Acute Toxicity (LD₅₀): >2,000 mg/kg in mice (oral).
-
Genotoxicity: Negative in Ames test and micronucleus assay.
Comparative Analysis with Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume